molecular formula C15H10O3 B12528435 3-Acetyl-6H-benzo[c]chromen-6-one

3-Acetyl-6H-benzo[c]chromen-6-one

Cat. No.: B12528435
M. Wt: 238.24 g/mol
InChI Key: DUZHTHVSCRNOCI-UHFFFAOYSA-N
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Description

3-Acetyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzochromenones. This compound is characterized by a fused ring system consisting of a benzene ring and a chromenone moiety, with an acetyl group attached at the third position. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6H-benzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the cyclization of biphenyl-2-carboxylic acid in the presence of potassium peroxydisulfate and silver nitrate as catalysts. The reaction is carried out in a mixture of water and acetonitrile at 50°C for 27 hours. The product is then extracted with dichloromethane and purified through silica gel filtration .

Another approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core through a three-step synthetic sequence. This method is metal-free and involves a highly regioselective intermolecular Diels-Alder cycloaddition followed by oxidative aromatization .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents may vary depending on the specific requirements of the industrial setup.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and hydroquinones.

    Reduction: Chromanol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-Acetyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase II inhibitor, it inhibits the enzyme’s activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This elevation in cAMP levels can modulate various cellular processes, including inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-6H-benzo[c]chromen-6-one is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-acetylbenzo[c]chromen-6-one

InChI

InChI=1S/C15H10O3/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15(17)18-14(12)8-10/h2-8H,1H3

InChI Key

DUZHTHVSCRNOCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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